molecular formula C12BrF9 B1649719 1-Bromo-2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)benzene CAS No. 1038-65-9

1-Bromo-2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)benzene

Cat. No. B1649719
CAS RN: 1038-65-9
M. Wt: 395.02 g/mol
InChI Key: LIEUYSNHMAGQQH-UHFFFAOYSA-N
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Description

“1-Bromo-2,3,5,6-tetrafluorobenzene” is a halogenated polyfluorinated benzene compound . It has a molecular weight of 228.970 . It’s used in various fields including medicine, agricultural chemistry, and the manufacture of various functional materials .


Synthesis Analysis

The synthesis of “1-Bromo-2,3,5,6-tetrafluorobenzene” involves adding potassium salt of 2,3,5,6-tetrafluorobenzoic acid (100g) to dimethylformamide (250ml). The reaction mixture is heated to 140°C and bromotrichloromethane (85g) is added in such a way as to maintain a temperature of 140-143°C while distilling out the resulting product .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2,3,5,6-tetrafluorobenzene” can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

“1-Bromo-2,3,5,6-tetrafluorobenzene” was used in the synthesis of catalyst Pd (AsPh 3) 4, required for preparation of cyclometalating ligands .


Physical And Chemical Properties Analysis

“1-Bromo-2,3,5,6-tetrafluorobenzene” is a colorless to light yellow liquid. It has a boiling point of 142°C, a flash point of 47°C, a refractive index of 1.4670, and a specific gravity of 1.862 .

Safety And Hazards

The compound is classified as an eye irritant and skin irritant .

Future Directions

The compound has potential applications in the synthesis of various catalysts and ligands . It may also be used in the synthesis of fluorinated rubrene .

properties

IUPAC Name

1-bromo-2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12BrF9/c13-3-8(18)4(14)1(5(15)9(3)19)2-6(16)10(20)12(22)11(21)7(2)17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEUYSNHMAGQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12BrF9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401546
Record name 1-bromo-2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)benzene

CAS RN

1038-65-9
Record name 1-bromo-2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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